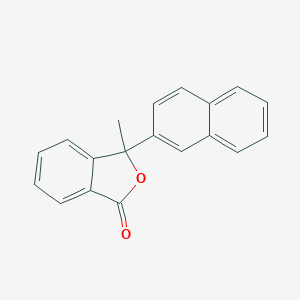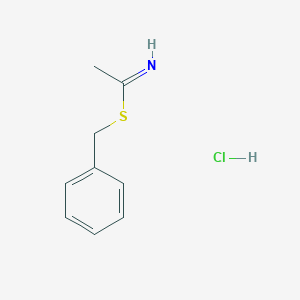
1-Chloro-6-phenylhexane
Übersicht
Beschreibung
1-Chloro-6-phenylhexane is an organic compound that belongs to the family of chlorinated hydrocarbons with a phenyl group attached. This compound serves as a key intermediate in the synthesis of various chemicals and materials due to its unique structure, which enables diverse chemical reactions and modifications.
Synthesis Analysis
The synthesis of 1-Chloro-6-phenylhexane and related compounds involves several steps, including the addition of chloroalkanes and phenyl groups to alkenes or other substrates. For example, terminal alkenes can be transformed into 1-chloro-3-iodoalkanes through free radical addition, which can then react further to produce compounds with phenylhexane structures (Miyano, Hokari, Umeda, & Hashimoto, 1980). Another approach involves the use of 1-chloro-1-[(dimethyl)phenylsilyl]alkanes for stereoselective alkene synthesis, leading to structures similar to 1-Chloro-6-phenylhexane (Barrett, Flygare, Hill, & Wallace, 2003).
Molecular Structure Analysis
The molecular structure of 1-Chloro-6-phenylhexane derivatives has been explored through spectroscopic investigations and X-ray analysis, revealing insights into their molecular geometries and conformations. For instance, studies on similar chloro-phenyl compounds have shown the importance of molecular curvature and specific intermolecular interactions in determining their properties (Weichmann & Meunier-Piret, 1993).
Wissenschaftliche Forschungsanwendungen
Synthetic Chemistry Applications:
- 1-chloro-3-iodoheptane, prepared from 1-hexene, can be used for synthesizing compounds like (E)-5-decenyl acetate and 1,4-nonanolide (Miyano et al., 1980).
- Stereoselective alkene synthesis using 1-chloro-1-[(dimethyl)phenylsilyl]alkanes and -α-(dimethyl)phenylsilyl ketones, leading to compounds like 6-methyl-6-dodecene (Barrett et al., 2003).
- Electrolytically induced isomerization of 1-phenyl-1-hexyne in dimethylformamide with tetra-n-butylammonium perchlorate, showing potential for new synthetic material synthesis (Stemple & Peters, 1990).
Pharmaceutical Research:
- 1-(4-chloro-phenyl)-3-phenyl-succinimide (CPPS) shows intramolecular charge transfer, indicating potential in antiepileptic drug development (Vitnik et al., 2014).
Electrochemical Studies:
- The reduction of 1-bromo-6-chlorohexane at silver cathodes in dimethylformamide yields 1-chlorohexane, with 1-chloro-6-iodohexane showing similar behaviors (Rose, 2016).
Enantioselective Synthesis:
- Yeast reductase YOL151W generates (S)-3-chloro-1-phenyl-1-propanol with high enantioselectivity, useful for synthesizing antidepressant drugs (Choi et al., 2010).
Material Science:
- Nickel cagelike phenylsilsesquioxanes exhibit magnetic properties and slow relaxation of magnetization, relevant in materials science (Bilyachenko et al., 2017).
Organic Chemistry:
- DTBB-catalyzed lithiation of 6-chloro-1-hexene, revealing temperature-dependent behavior with potential synthetic applications (Yus et al., 2002).
- Double prototropic rearrangement of cis-1-chlorohex-2-en-4-yne by phenyl-lithium, yielding products like cis- and trans-1-phenylhex-3-en-5-yne (Craig & Young, 1966).
Environmental Applications:
- BEA zeolite effectively converts carcinogenic benzene into valuable alkylates for fine chemicals, detergents, and scents, highlighting its environmental significance (Saxena et al., 2017).
Safety and Hazards
Wirkmechanismus
Mode of Action
These interactions often involve the compound binding to a target molecule, altering its structure or function, and thereby influencing cellular processes .
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways, including those involved in metabolism and detoxification . The compound may also affect the production of certain metabolites, potentially leading to downstream effects on cellular function .
Pharmacokinetics
Similar compounds are typically absorbed through the skin, lungs, and gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in urine and feces .
Result of Action
Similar compounds can cause a variety of effects, ranging from changes in enzyme activity and cellular metabolism to alterations in cell signaling and gene expression .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Chloro-6-phenylhexane . Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interactions with cellular targets. Additionally, individual factors such as age, sex, health status, and genetic makeup can influence how a person responds to exposure to the compound .
Eigenschaften
IUPAC Name |
6-chlorohexylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17Cl/c13-11-7-2-1-4-8-12-9-5-3-6-10-12/h3,5-6,9-10H,1-2,4,7-8,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCVNHNOEUMFFDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-6-phenylhexane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[1-(2-Naphthyl)ethyl]benzoic acid](/img/structure/B16750.png)


![N-{4-[4-(4-methoxyphenyl)-1-piperazinyl]phenyl}hydrazinecarboxamide](/img/structure/B16756.png)
![Phenyl N-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]carbamate](/img/structure/B16757.png)




![[4-(Chlorosulfonyl)phenyl]acetic acid](/img/structure/B16784.png)



